Species-Specific NOAEL Values: GRD081 vs. BEZ235 Preclinical Tolerability
GRD081's subchronic toxicity profile was established in a 28-day repeated oral dosing study in both Sprague-Dawley rats (doses: 2, 5, 10 mg/kg/day) and beagle dogs (doses: 1, 2, 4 mg/kg/day), yielding species-differentiated NOAEL values. The NOAEL was determined to be 1 mg/kg/day in beagle dogs and below 2 mg/kg/day in SD rats [1]. In contrast, BEZ235 demonstrated dose-limiting toxicity in Phase I clinical evaluation that was not predicted by its preclinical models, leading to the conclusion that BEZ235 should not be further developed in its current formulation [2]. This indicates that the quantitative preclinical toxicology dataset available for GRD081 provides a distinct, species-resolved safety benchmark absent for the closest structural analog BEZ235 at an equivalent developmental stage. The mortality in rats at 5 and 10 mg/kg/day further defines the therapeutic index boundaries for GRD081 [1].
| Evidence Dimension | NOAEL (28-day repeated oral dosing) |
|---|---|
| Target Compound Data | 1 mg/kg/day (beagle dog); <2 mg/kg/day (SD rat); mortality at ≥5 mg/kg/day (rat) [1] |
| Comparator Or Baseline | BEZ235: Preclinical NOAEL not explicitly reported for direct comparison; clinical development discontinued due to toxicity and lack of efficacy [2] |
| Quantified Difference | GRD081 provides species-resolved, regulatorily oriented NOAEL values (1 mg/kg/day dog; <2 mg/kg/day rat); BEZ235 lacks a comparable, published regulatory toxicology package with defined NOAEL thresholds |
| Conditions | 28-day repeated oral gavage; SD rats (2, 5, 10 mg/kg/day) and beagle dogs (1, 2, 4 mg/kg/day); 14-day recovery period [1] |
Why This Matters
Procurement of GRD081 enables dose-setting for in vivo efficacy or combination studies using experimentally defined, species-specific NOAEL values—an evidence base not available for the discontinued analog BEZ235.
- [1] Xia Z, Gao T, Zong Y, Zhang X, Mao Y, Yuan B, Lu G. Evaluation of subchronic toxicity of GRD081, a dual PI3K/mTOR inhibitor, after 28-day repeated oral administration in Sprague-Dawley rats and beagle dogs. Food Chem Toxicol. 2013 Dec;62:687-698. PMID: 24140470. View Source
- [2] Carlos S, et al. A Phase Ib Study of BEZ235, a Dual Inhibitor of PI3K and mTOR, in Patients With Advanced Renal Cell Carcinoma. The Oncologist. 2016;21(7):790-791. View Source
